

# Spectroscopic Profile of Diphenylsilane: A Technical Guide

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## Compound of Interest

Compound Name: *Diphenylsilane*

Cat. No.: *B1312307*

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This technical guide provides a comprehensive overview of the spectroscopic data for **diphenylsilane**, a key organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for its identification, characterization, and application in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **diphenylsilane**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.

### $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum of **diphenylsilane** is characterized by signals in the aromatic and silicon-hydride regions. The phenyl protons typically appear as a complex multiplet, while the Si-H protons give rise to a distinct singlet.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.58	m	4H	ortho-H of Phenyl rings
7.36	m	4H	meta-H of Phenyl rings
7.33	m	2H	para-H of Phenyl rings
4.93	s	2H	Si-H <sub>2</sub>

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum of **diphenylsilane** shows distinct signals for the different carbon atoms in the phenyl rings. The chemical shifts are influenced by their position relative to the silicon atom.

Chemical Shift ( $\delta$ ) ppm	Assignment
135.5	ipso-C of Phenyl rings
129.8	ortho-C of Phenyl rings
128.1	meta-C of Phenyl rings
128.0	para-C of Phenyl rings

## Infrared (IR) Spectroscopy

Infrared spectroscopy of **diphenylsilane** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent features are the Si-H stretching and bending frequencies, as well as the absorptions associated with the phenyl rings.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3070	Medium	Aromatic C-H stretch
2140	Strong	Si-H stretch
1428	Strong	Phenyl C=C stretch
1115	Strong	Si-Phenyl stretch
920	Strong	Si-H <sub>2</sub> bend
730, 695	Strong	Aromatic C-H out-of-plane bend

## Experimental Protocols

The following provides a general overview of the methodologies for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

### NMR Spectroscopy

**Sample Preparation:** A solution of **diphenylsilane** is prepared by dissolving the sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl<sub>3</sub> or C<sub>6</sub>D<sub>6</sub>) in a standard 5 mm NMR tube.

**Instrumentation:** Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

**<sup>1</sup>H NMR Parameters:**

- **Pulse Sequence:** A standard single-pulse sequence (e.g., zg30) is commonly used.
- **Acquisition Time:** Typically around 3-4 seconds.
- **Relaxation Delay:** A delay of 1-5 seconds is used between pulses.
- **Number of Scans:** 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.

**<sup>13</sup>C NMR Parameters:**

- **Pulse Sequence:** A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
- **Acquisition Time:** Around 1-2 seconds.
- **Relaxation Delay:** A delay of 2 seconds is typical.
- **Number of Scans:** Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is often required.

## Infrared (IR) Spectroscopy

**Sample Preparation:** As **diphenylsilane** is a liquid at room temperature, the IR spectrum is typically recorded using a neat sample. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

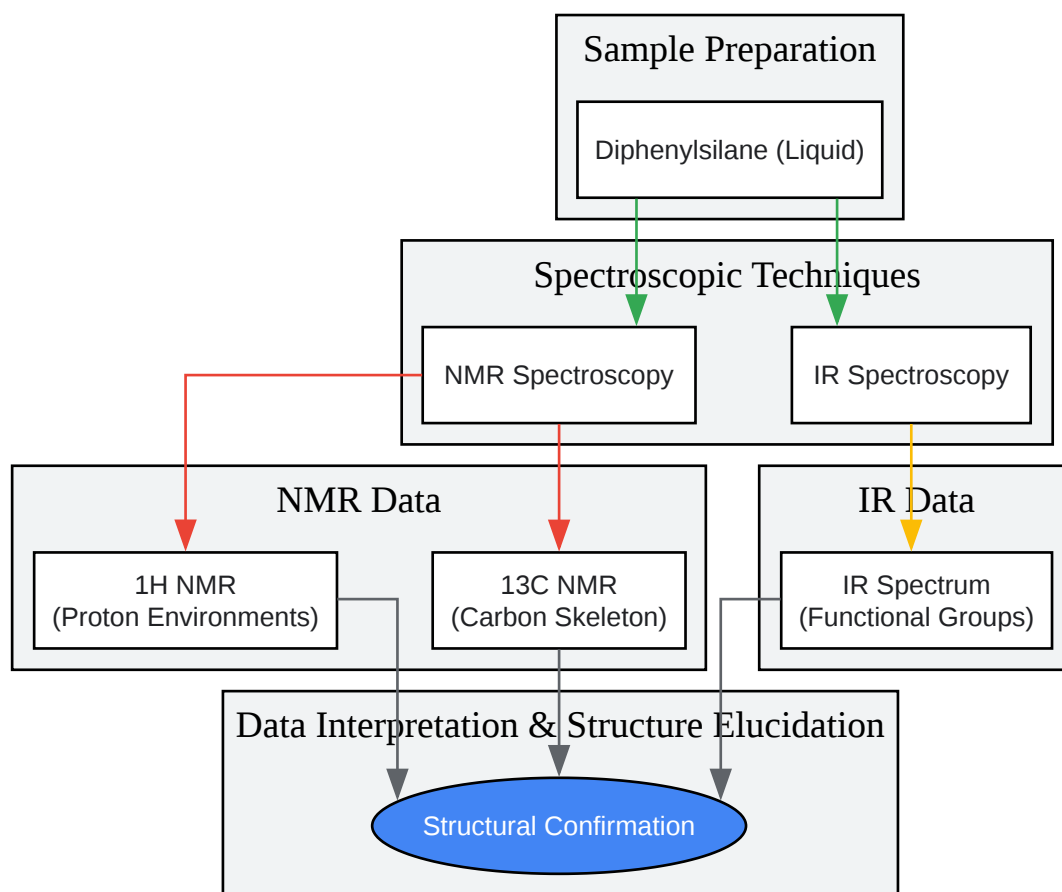
**Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

**Data Acquisition:**

- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
- The sample is then placed in the beam path, and the sample spectrum is recorded.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). The typical range for analysis is 4000-400  $\text{cm}^{-1}$ .

## Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques used to characterize **diphenylsilane**.



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#### Spectroscopic analysis workflow for **Diphenylsilane**.

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